Hexadecyltrimethylammonium chloride

Catalog No.
S563830
CAS No.
112-02-7
M.F
C19H42ClN
M. Wt
320 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexadecyltrimethylammonium chloride

CAS Number

112-02-7

Product Name

Hexadecyltrimethylammonium chloride

IUPAC Name

hexadecyl(trimethyl)azanium;chloride

Molecular Formula

C19H42ClN

Molecular Weight

320 g/mol

InChI

InChI=1S/C19H42N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1

InChI Key

WOWHHFRSBJGXCM-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]

Solubility

Water solubility: 440 mg/l at 30 °C

Synonyms

1-hexadecyltrimethylammonium chloride, Cetavlon, cetrimide, cetriminium, cetrimonium, cetrimonium bromide, cetrimonium chloride, cetrimonium hydroxide, cetrimonium iodide, Cetrimonium Methosulfate, cetrimonium methyl sulfate, cetrimonium monosulfate, cetyltrimethylammonium bromide, cetyltrimethylammonium chloride, CTAB, CTAOH, hexadecyl trimethyl ammonium bromide, hexadecyl(trimethyl)azanium, hexadecyltrimethylammonium bromide, hexadecyltrimethylammonium octylsulfonate, HTAB cpd, Octylsulfonate, Hexadecyltrimethylammonium

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]

Synthesis of Materials

  • Preparation of Aerogels

    CTAC can act as a template for the synthesis of Polymethylsilsesquioxane (PMSQ) aerogels, which are low-density, highly porous materials with potential applications in catalysis, insulation, and sensors .

  • Mesoporous Silica Formation

    CTAC, in combination with other surfactants like cetyltrimethylammonium bromide (CTAB), can be used to create rod-like mesoporous silica from sodium silicate precursors. These materials possess well-defined pore structures and high surface areas, making them valuable for applications in drug delivery, catalysis, and separation .

  • Synthesis of MCM-41

    CTAC serves as a precursor for synthesizing MCM-41, a type of uniform mesoporous material at room temperature through a two-step sol-gel process. MCM-41 finds applications in catalysis, adsorption, and separation due to its ordered pore structure and large surface area .

Analytical Chemistry

  • Iodine and Iodide Detection: CTAC plays a role in determining the concentration of iodine and iodide in commercial gargle products using luminol chemiluminescence. This method offers a sensitive and selective way to analyze these elements .

Organic Synthesis

  • Catalyst for Chromene Synthesis: CTAC can act as a catalyst in the one-pot synthesis of 2-amino-2-chromenes from aldehydes, malononitrile, and phenols. This method provides a simple and efficient way to synthesize these heterocyclic compounds, which have potential applications in medicinal chemistry .

Hexadecyltrimethylammonium chloride (CTAC), also known as cetyltrimethylammonium chloride, is a cationic surfactant. Cationic surfactants are molecules with a positively charged head group and a long, nonpolar tail. CTAC is widely used in scientific research due to its unique properties [].


Molecular Structure Analysis

The CTAC molecule consists of three parts:

  • Cationic head group: This comprises a trimethyl ammonium group (N(CH3)3+) which is positively charged.
  • Hydrophobic tail: A long, aliphatic chain with 16 carbon atoms (C16H33-) makes up the tail. This part is nonpolar and water-repelling.
  • Counterion: A chloride ion (Cl-) balances the positive charge of the head group.

This structure allows CTAC to interact with both polar and nonpolar environments. The charged head group can interact with water or other polar molecules, while the hydrophobic tail can interact with nonpolar molecules or surfaces [].


Chemical Reactions Analysis

Synthesis

CTAC is typically synthesized by the quaternization reaction between trimethylamine and a long-chain alkyl halide (e.g., hexadecyl chloride) [].

N(CH3)3  +  C16H33-Cl  →  C16H33-N(CH3)3+ Cl-

Other Reactions

CTAC can participate in various reactions due to its cationic nature. Some examples include:

  • Micelle formation: At a certain concentration, CTAC molecules self-assemble in water to form micelles. Micelles have a spherical structure with the hydrophobic tails oriented inwards and the charged head groups facing outwards, interacting with water [].
  • Ion exchange: CTAC can exchange its chloride counterion with other anions present in the solution.
  • Precipitation reactions: CTAC can react with negatively charged molecules like proteins or dyes, leading to their precipitation.

Physical and Chemical Properties

  • Appearance: White, crystalline powder [].
  • Melting point: 234°C [].
  • Solubility: Highly soluble in water, slightly soluble in organic solvents [].
  • Stability: Stable under normal storage conditions [].

Mechanism of Action (if applicable)

The mechanism of action of CTAC depends on the specific application. Here are two common examples:

  • Antiseptic activity: CTAC can disrupt the cell membranes of bacteria by interacting with their negatively charged components. This disrupts the membrane integrity and leads to cell death [].
  • Skin and eye irritation: CTAC can cause skin and eye irritation upon contact. It is essential to wear appropriate personal protective equipment (PPE) while handling CTAC [].
  • Environmental impact: CTAC can be toxic to aquatic organisms. Proper disposal practices are crucial to minimize environmental impact [].

Physical Description

Hexadecyltrimethylammonium chloride appears as colorless to pale yellow liquid with an odor of rubbing alcohol. Floats or sinks in water. (USCG, 1999)
Liquid

Boiling Point

180 °F at 760 mm Hg (isopropyl alcohol) (USCG, 1999)

Flash Point

69 °F (USCG, 1999)

Density

0.9 at 77 °F (approx.) (USCG, 1999)

LogP

log Kow= 3.23

UNII

UC9PE95IBP

Related CAS

6899-10-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 3 of 9 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

112-02-7
68002-63-1

Wikipedia

Cetrimonium chloride

Use Classification

Cosmetics -> Preservative

Methods of Manufacturing

PROBABLY BY REACTION OF N-HEXADECYLAMINE WITH METHYL CHLORIDE IN THE PRESENCE OF SODIUM HYDROXIDE; REACTION OF N-HEXADECYLCHLORIDE WITH TRIMETHYLAMINE
n-Hexadecylamine + methyl chloride (quaternisation)
Trimethylamine + cetyl chloride (quaternisation)

General Manufacturing Information

All other chemical product and preparation manufacturing
Oil and gas drilling, extraction, and support activities
Soap, cleaning compound, and toilet preparation manufacturing
Synthetic dye and pigment manufacturing
1-Hexadecanaminium, N,N,N-trimethyl-, chloride (1:1): ACTIVE
Quaternary ammonium compounds, C14-18-alkyltrimethyl, chlorides: ACTIVE
THE PROPERTIES AND USES OF QUATERNARY AMMONIUM COMPD IN COSMETICS, AND ESP IN PRODUCTS FOR THE HAIR, ARE DISCUSSED.

Analytic Laboratory Methods

ASCENDING THIN-LAYER CHROMATOGRAPHY WAS USED TO SEPARATE AND IDENTIFY SURFACTANTS. FLUOROMETRY AND IR SPECTROMETRY WERE USED FOR FURTHER IDENTIFICATION.
LOW RESOLUTION MASS SPECTROMETRY WAS USED TO IDENTIFY THE MAJOR COMPONENTS FROM THERMAL DECOMP OF 4 QUATERNARY AMMONIUM COMPD WITH GERMICIDE AND ANTISEPTIC ACTIVITY. SMALL AMOUNTS OF AMMONIUM SALTS WERE QUICKLY HEATED IN A CURIE-POINT PYROLYZER @ A GAS CHROMATOGRAPHY INLET. THE MIXT OF DECOMP GASES WERE THEN ANALYZED BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY.
A METHOD IS DESCRIBED FOR THE DETERMINATION OF CATIONIC SURFACTANTS, SUC AS CETYLTRIMETHYLAMMONIUM CHLORIDE, IN BIODEGRADATION TEST LIQUORS AND EFFLUENTS CONTAINING ANIONIC SURFACTANTS AND OTHER COMPONENTS WHICH INTERFERE WITH EXISTING COLORIMETRIC PROCEDURES.

Dates

Modify: 2023-08-15

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